molecular formula C19H19N3O3 B12456593 1-benzyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12456593
M. Wt: 337.4 g/mol
InChI Key: JOOHWPQDLDHWDY-UHFFFAOYSA-N
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Description

1-benzyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-nitroaniline with a benzyl-substituted pyrrolidinone precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: Formation of 1-benzyl-3,4-dimethyl-5-[(4-aminophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Formation of Schiff bases or other condensation products.

Scientific Research Applications

1-benzyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-benzyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular signaling pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3,4-dimethyl-5-[(4-aminophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one: A reduced form of the compound with an amino group instead of a nitro group.

    1-benzyl-3,4-dimethyl-5-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one: A derivative with a methoxy group on the phenyl ring.

Uniqueness

1-benzyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

1-benzyl-3,4-dimethyl-2-(4-nitroanilino)-2H-pyrrol-5-one

InChI

InChI=1S/C19H19N3O3/c1-13-14(2)19(23)21(12-15-6-4-3-5-7-15)18(13)20-16-8-10-17(11-9-16)22(24)25/h3-11,18,20H,12H2,1-2H3

InChI Key

JOOHWPQDLDHWDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1NC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3)C

Origin of Product

United States

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